molecular formula C6H8BrNOS B1288995 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole CAS No. 496062-16-9

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole

Cat. No.: B1288995
CAS No.: 496062-16-9
M. Wt: 222.11 g/mol
InChI Key: FHZBITCNTMZGLI-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 2-position, a hydroxyethyl group at the 4-position, and a methyl group at the 5-position. Thiazoles are known for their biological activity and are commonly found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole typically involves the bromination of 4-(2-hydroxyethyl)-5-methylthiazole. One common method is the reaction of 4-(2-hydroxyethyl)-5-methylthiazole with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylthiazole: Lacks the hydroxyethyl group, which may reduce its solubility and reactivity.

    4-(2-Hydroxyethyl)-5-methylthiazole: Lacks the bromine atom, which may affect its ability to undergo nucleophilic substitution reactions.

    2-Chloro-4-(2-hydroxyethyl)-5-methylthiazole: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

Uniqueness

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole is unique due to the presence of both the bromine atom and the hydroxyethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

2-(2-bromo-5-methyl-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-4-5(2-3-9)8-6(7)10-4/h9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZBITCNTMZGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620524
Record name 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496062-16-9
Record name 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ester prepared in Example 24 (3.80 g, 15.2 mmol) in CH2Cl2 (100 mL) was added DIBAL-H (33.4 mL, 33.4 mmol of a 1.0 M solution in toluene) at −78° C. After 15 minutes, the solution was warmed to 0° C. and stirred for an additional 90 minutes. An aqueous solution of 2N HCl (50 mL) was then added dropwise to quench the excess DIBAL-H. The solvent layers were separated and the aqueous layer extracted with CH2Cl2 (2×200 mL). The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (5:2 hexanes/EtOAc) to yield the title compound (2.5 g, 74%) as a yellowish oil that solidified upon standing. (C6H8BrNOS): LC-MS, RT 1.38 min, M+H 221.0; 1H NMR (CDCl3): δ 2.31 (s, 3H), 2.82 (t, 2H), 2.90-3.00 (broad s, 1H), 3.89 (t, 2H).
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3.8 g
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solution
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100 mL
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50 mL
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74%

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